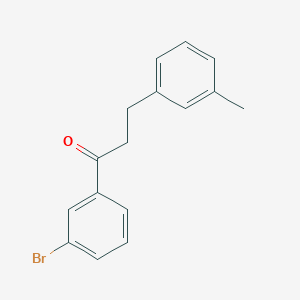
3'-Brom-3-(3-methylphenyl)propiophenon
Übersicht
Beschreibung
3’-Bromo-3-(3-methylphenyl)propiophenone is an organic compound characterized by the presence of a bromine atom, a methyl group, and a propiophenone structure
Wissenschaftliche Forschungsanwendungen
3’-Bromo-3-(3-methylphenyl)propiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body, influencing their function and leading to a range of physiological effects .
Mode of Action
It’s known that the compound can participate in various chemical reactions, such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the structure and function of the compound’s targets, potentially altering their activity .
Biochemical Pathways
Similar compounds are known to influence a variety of biochemical pathways, leading to downstream effects on cellular function .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how much of the compound reaches its targets and how long it remains active in the body .
Result of Action
The compound’s chemical reactions could potentially lead to changes in the structure and function of its targets, influencing cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3’-Bromo-3-(3-methylphenyl)propiophenone . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Biochemische Analyse
Biochemical Properties
3’-Bromo-3-(3-methylphenyl)propiophenone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of o-, m-, and p-isomers of (±)-2-[3-(hydroxybenzoyl)phenyl] propanoic acid . The nature of these interactions often involves the formation of covalent bonds, which can alter the activity of the enzymes and proteins involved.
Cellular Effects
The effects of 3’-Bromo-3-(3-methylphenyl)propiophenone on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the synthesis of 2-(methylamino)-1-(3-bromophenyl)propan-1-one, which can alter cellular metabolic pathways . These changes can lead to variations in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 3’-Bromo-3-(3-methylphenyl)propiophenone exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, its interaction with certain enzymes can result in the conversion of ketones into corresponding alcohols, introducing new hydrogen atoms into the molecular structure . These molecular changes can significantly impact biochemical pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’-Bromo-3-(3-methylphenyl)propiophenone can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to 3’-Bromo-3-(3-methylphenyl)propiophenone in in vitro or in vivo studies can lead to sustained changes in cellular processes.
Dosage Effects in Animal Models
The effects of 3’-Bromo-3-(3-methylphenyl)propiophenone vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on biochemical pathways, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage level triggers significant changes in cellular function . High doses can result in toxicity, affecting the overall health and function of the organism.
Metabolic Pathways
3’-Bromo-3-(3-methylphenyl)propiophenone is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . Understanding these pathways is crucial for elucidating the compound’s role in biochemical processes.
Transport and Distribution
The transport and distribution of 3’-Bromo-3-(3-methylphenyl)propiophenone within cells and tissues are essential for its activity. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence its localization and accumulation within specific tissues, affecting its overall efficacy and function.
Subcellular Localization
The subcellular localization of 3’-Bromo-3-(3-methylphenyl)propiophenone plays a critical role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localizations can impact its interactions with other biomolecules and its overall biochemical effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-3-(3-methylphenyl)propiophenone typically involves the bromination of 3-(3-methylphenyl)propiophenone. This can be achieved through electrophilic aromatic substitution using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction conditions generally include maintaining a controlled temperature and ensuring the absence of moisture to prevent side reactions.
Industrial Production Methods
Industrial production of 3’-Bromo-3-(3-methylphenyl)propiophenone may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3’-Bromo-3-(3-methylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol, potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylpropiophenone: Similar structure but lacks the bromine atom.
3-Bromopropiophenone: Similar structure but lacks the methyl group.
3-(3-Methylphenyl)propiophenone: Similar structure but lacks the bromine atom.
Uniqueness
3’-Bromo-3-(3-methylphenyl)propiophenone is unique due to the presence of both a bromine atom and a methyl group, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these functional groups are essential.
Eigenschaften
IUPAC Name |
1-(3-bromophenyl)-3-(3-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO/c1-12-4-2-5-13(10-12)8-9-16(18)14-6-3-7-15(17)11-14/h2-7,10-11H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGSRFGHEHVRHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644069 | |
| Record name | 1-(3-Bromophenyl)-3-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898790-59-5 | |
| Record name | 1-Propanone, 1-(3-bromophenyl)-3-(3-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromophenyl)-3-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




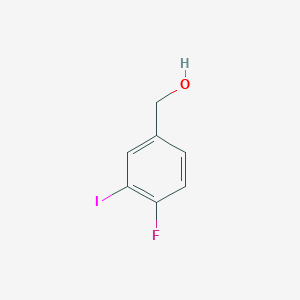
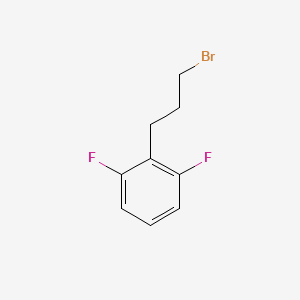
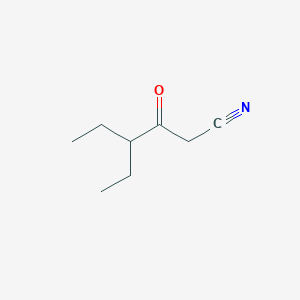


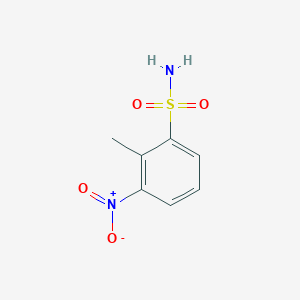

![tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1343376.png)




